6-Methoxybenzo[d]isothiazole-3-carboxylic acid
Overview
Description
6-Methoxybenzo[d]isothiazole-3-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO3S and its molecular weight is 209.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Material Development
6-Methoxybenzo[d]isothiazole-3-carboxylic acid and its derivatives have been widely explored in the synthesis of various compounds and materials. For instance, the compound has been utilized in the development of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles, showcasing its versatility in organic synthesis processes. These compounds are synthesized from ethyl 6-hydroxybenzothiazole-2-carboxylate, indicating its potential in the creation of complex molecules (Meroni et al., 2009).
Anticancer Research
In the realm of medicinal chemistry, derivatives of this compound have been investigated for their anticancer properties. Research into β-carboline derivatives, for example, has shown that compounds like 9-(2-methoxybenzyl)-β-carboline-3-carboxylic acid exhibit significant anticancer activity by inducing apoptosis in cancer cells, suggesting a promising direction for the development of novel antitumor agents (Chen et al., 2015).
Antibacterial and Antifungal Applications
The antibacterial and antifungal activities of compounds derived from this compound have also been a subject of study. N-substituted-3-chloro-2-azetidinones, synthesized from 2-aminobenzothiazole-6-carboxylic acid, have shown good to moderate activity against various microorganisms, highlighting their potential in the development of new antimicrobial agents (Chavan & Pai, 2007).
Antioxidant Properties
Exploring the antioxidant properties of derivatives, studies on 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives have demonstrated their potential as antioxidant agents. The research focuses on how the introduction of methoxy groups and other substituents can influence the biological activity of these compounds, indicating their importance in the development of therapies against oxidative stress-related diseases (Racané et al., 2019).
Photocatalysis and Material Chemistry
The compound has found applications in material chemistry and photocatalysis. For example, Co(II) complexes incorporating 6-methoxybenzothiazole-2-carboxylate have been synthesized and characterized, demonstrating their utility in catalytic processes such as the carbonylation of benzyl chloride. This showcases the role of this compound derivatives in facilitating important chemical transformations (Zhang et al., 2010).
Properties
IUPAC Name |
6-methoxy-1,2-benzothiazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-5-2-3-6-7(4-5)14-10-8(6)9(11)12/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWVDWCIELUGGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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